

Decoding Fucosyltransferase Specificity: A Comparative Guide to GDP-Fucose Analogs

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Compound of Interest

Compound Name: GDP-fucose

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For researchers, scientists, and drug development professionals, understanding the intricate dance between fucosyltransferases (FUTs) and their donor substrate, **GDP-fucose**, is paramount. The specificity of these enzymes dictates the landscape of fucosylated glycans on the cell surface, influencing a myriad of physiological and pathological processes, from immune recognition to cancer metastasis. This guide provides an objective comparison of fucosyltransferase performance with various **GDP-fucose** analogs, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.

Fucosylation, the transfer of a fucose sugar from a donor molecule to an acceptor, is a critical post-translational modification. The enzymes orchestrating this process, fucosyltransferases, utilize guanosine diphosphate fucose (**GDP-fucose**) as the high-energy donor substrate. The development and characterization of **GDP-fucose** analogs have provided powerful tools to probe the active sites of FUTs, inhibit their activity, and metabolically label fucosylated glycans. This guide will delve into the specificity of various FUTs for these analogs, offering a comparative analysis of their performance.

Quantitative Comparison of Fucosyltransferase Activity with GDP-Fucose Analogs

The following tables summarize the kinetic parameters of various human fucosyltransferases with their natural substrate, **GDP-fucose**, and a selection of synthetic **GDP-fucose** analogs. This data provides a clear comparison of how modifications to the fucose sugar affect

recognition and inhibition of these enzymes. Lower K_m and K_i values indicate tighter binding of the substrate and inhibitor, respectively.

Table 1: Kinetic Parameters of Human Fucosyltransferases with Fluorinated **GDP-Fucose** Analogs[1]

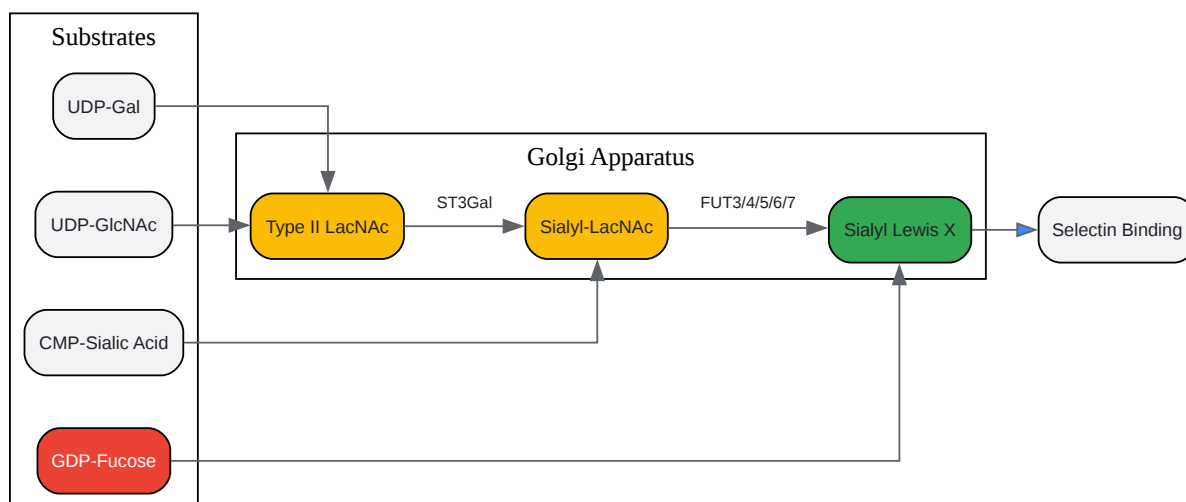
Fucosyltransferase	Substrate/Inhibitor	K_m (μM) for GDP-Fucose	K_i (μM) for GDP-2-F-Fuc	K_i (μM) for GDP-2,2-di-F-Fuc
FUT1	GDP-Fucose	19.7 ± 1.9	35.9 ± 10.4	20.5 ± 2.2
FUT3	GDP-Fucose	3.1 ± 0.6	17.9 ± 1.9	11.4 ± 1.9
FUT5	GDP-Fucose	10.2 ± 0.8	43.4 ± 4.3	26.0 ± 2.1
FUT6	GDP-Fucose	7.9 ± 0.7	26.3 ± 2.5	25.0 ± 2.7
FUT8	GDP-Fucose	33.8 ± 2.5	111.8 ± 8.5	116.0 ± 17.5
FUT9	GDP-Fucose	8.0 ± 0.76	27.8 ± 1.7	34.2 ± 2.6

Table 2: Inhibitory Constants (K_i) of C-6 Modified 2-F-**GDP-Fucose** Analogs against Human Fucosyltransferases[2]

Fucosyltransferase	GDP-2-F-Fuc-6-N-acetyl (μM)	GDP-2-F-Fuc-6-N-propionyl (μM)	GDP-2-F-Fuc-6-N-butyryl (μM)	GDP-2-F-Fuc-6-N-isobutyryl (μM)
FUT1	11 ± 1	8 ± 1	4 ± 1	3 ± 1
FUT3	10 ± 1	7 ± 1	5 ± 1	3 ± 1
FUT6	11 ± 1	9 ± 1	6 ± 1	5 ± 1
FUT8	208 ± 15	305 ± 25	412 ± 35	518 ± 45
FUT9	9 ± 1	6 ± 1	4 ± 1	3 ± 1

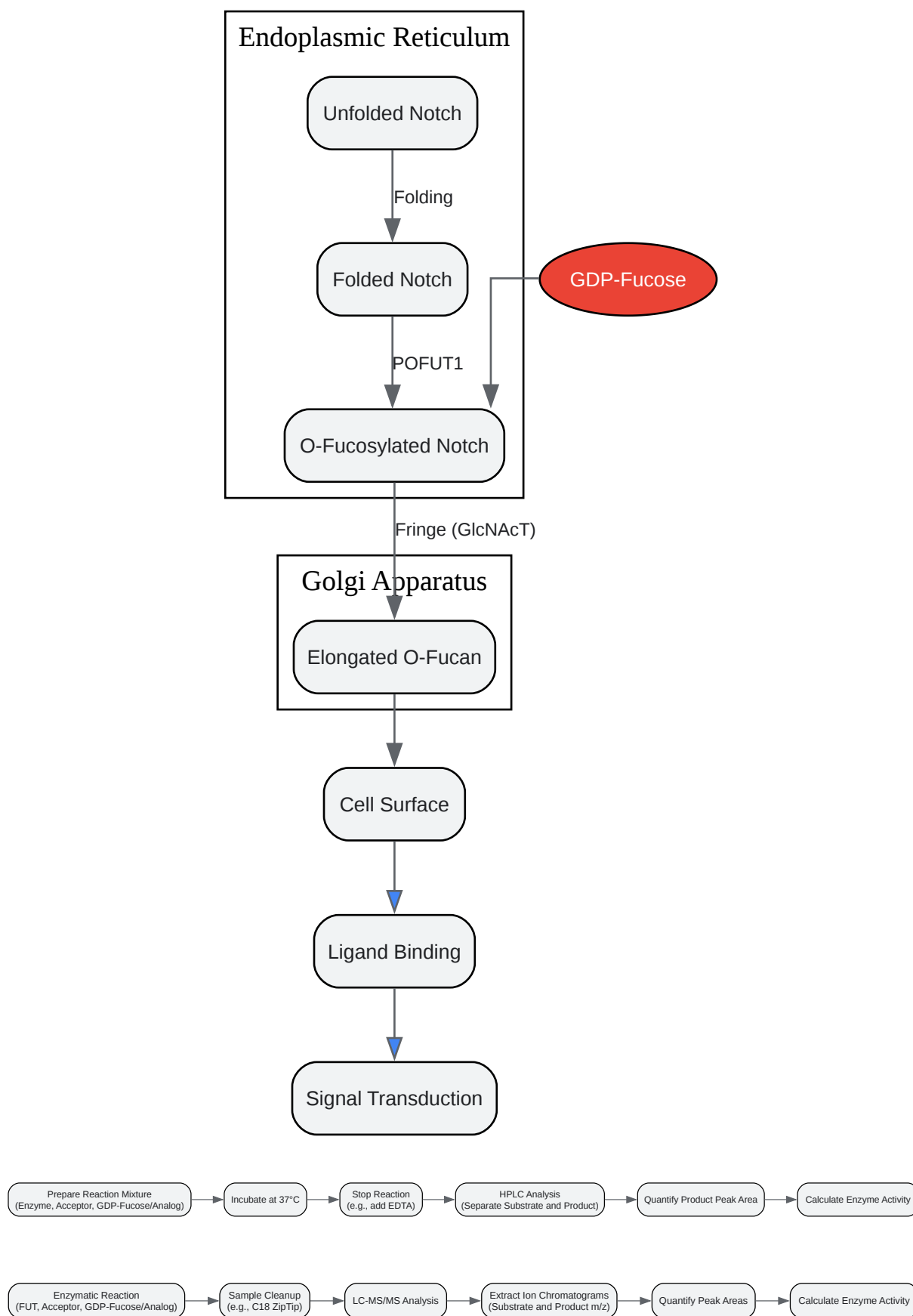
Key Signaling Pathways Modulated by Fucosylation

Fucosylation plays a critical role in various signaling pathways. Below are diagrams illustrating two key examples: the biosynthesis of Selectin Ligands and the O-fucosylation of Notch Receptor, both of which are crucial in cell-cell communication and development.



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Biosynthesis of Sialyl Lewis X, a key selectin ligand.



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References

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- 2. C-6-Modified 2-F-Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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